molecular formula C22H16FN3O2 B2462997 4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide CAS No. 896808-61-0

4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide

Cat. No.: B2462997
CAS No.: 896808-61-0
M. Wt: 373.387
InChI Key: RPCXSXXIABJMTH-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the pyridine moiety: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and the use of automated reactors can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound might exhibit similar activities and could be a candidate for drug development.

Medicine

In medicine, such compounds are explored for their potential as therapeutic agents. They might interact with specific biological targets, leading to desired pharmacological effects.

Industry

Industrially, these compounds can be used in the development of new materials, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.

Uniqueness

The presence of the fluorine atom and the specific substitution pattern in 4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide might confer unique properties, such as increased metabolic stability and enhanced biological activity compared to other quinoline derivatives.

Biological Activity

4-Fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C23H19FN3O3, with a molecular weight of approximately 396.42 g/mol. The compound features a quinoline core, which is known for its diverse biological activities, including antimalarial, anticancer, and antimicrobial properties.

Research indicates that compounds with quinoline structures often exert their effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Quinoline derivatives have been shown to inhibit various enzymes, including kinases and phosphodiesterases, which play crucial roles in cell signaling pathways.
  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit vital metabolic pathways, leading to cell death.
  • Anticancer Properties : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting tumor growth factors.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of related quinoline compounds. For instance, derivatives have demonstrated significant activity against various bacterial strains and fungi, often showing lower minimum inhibitory concentrations (MICs) compared to standard antibiotics.

Anticancer Activity

Quinoline-based compounds have been investigated for their anticancer properties. In vitro studies have shown that they can inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting angiogenesis. For example, a related compound exhibited IC50 values in the low micromolar range against breast cancer cell lines.

Anti-inflammatory Effects

Research has indicated that certain quinoline derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and nitric oxide synthase (iNOS). This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • Antimalarial Evaluation : A study conducted on related quinoline derivatives showed promising results against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL, indicating strong antimalarial activity compared to standard treatments like chloroquine .
  • Inhibition of Cancer Cell Growth : In a comparative study, this compound was tested against several cancer cell lines. The compound demonstrated significant growth inhibition with IC50 values below 10 µM across various cell types .
  • Anti-inflammatory Activity : Another investigation highlighted the compound's ability to inhibit LPS-stimulated nitric oxide production in RAW 264.7 macrophages, suggesting its potential utility in treating inflammatory disorders .

Data Table: Biological Activities Summary

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of cell membranes; metabolic inhibition
AnticancerInduction of apoptosis; inhibition of growth factors
Anti-inflammatoryInhibition of COX and iNOS; reduction of cytokines

Properties

IUPAC Name

4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c1-26-18-8-3-2-6-16(18)20(27)19(17-7-4-5-13-24-17)21(26)25-22(28)14-9-11-15(23)12-10-14/h2-13H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCXSXXIABJMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=C(C=C3)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326863
Record name 4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663111
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896808-61-0
Record name 4-fluoro-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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